2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

antiviral thiazolo[4,5-d]pyridazinone structure-activity relationship

2-Methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic, low-molecular-weight heterocycle (C₁₀H₇N₃OS₂, MW 249.3) belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class. This scaffold is recognized as a privileged pharmacophore associated with diverse biological activities including antiviral, anticancer, analgesic, and anti-inflammatory effects.

Molecular Formula C10H7N3OS2
Molecular Weight 249.31
CAS No. 1105192-93-5
Cat. No. B2942306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS1105192-93-5
Molecular FormulaC10H7N3OS2
Molecular Weight249.31
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NNC2=O)C3=CC=CS3
InChIInChI=1S/C10H7N3OS2/c1-5-11-8-9(16-5)7(12-13-10(8)14)6-3-2-4-15-6/h2-4H,1H3,(H,13,14)
InChIKeyPAEYUXIRLLZFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-93-5): Chemical Identity & Procurement Starting Point


2-Methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic, low-molecular-weight heterocycle (C₁₀H₇N₃OS₂, MW 249.3) belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class [1]. This scaffold is recognized as a privileged pharmacophore associated with diverse biological activities including antiviral, anticancer, analgesic, and anti-inflammatory effects [2]. The compound carries a methyl group at position 2 and a thiophen-2-yl substituent at position 7, a substitution pattern that distinguishes it from other members of the series and that has been specifically investigated for antiviral activity [1].

Why 2-Methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Cannot Be Replaced by Other Thiazolo[4,5-d]pyridazinones or Analogous Heterocycles


Within the azolo[d]pyridazinone family, small structural modifications – such as replacing a 2-amino group with a 2-methyl group or swapping a phenyl ring for a thienyl ring – can redirect the biological target profile from dihydrofolate reductase (DHFR) inhibition to antiviral mechanisms or analgesic activity [1][2]. For instance, 2-amino-7-aryl analogues behave as DHFR inhibitors with antitumor effects, whereas the 2-methyl-7-thienyl substitution pattern of the present compound has been specifically linked to antiviral activity [3]. This SAR divergence means that generic replacement of the target compound with a structurally similar thiazolo[4,5-d]pyridazinone (e.g., a 2-amino-7-phenyl analogue) would forfeit the intended biological readout, making procurement of the exact substitution pattern essential for reproducible research.

2-Methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: Quantitative Differentiation Evidence vs. Closest Analogs


Antiviral Activity Uniquely Associated with the 2-Methyl-7-thienyl Substitution Pattern

The 2-methyl-7-(thiophen-2-yl) substitution pattern confers a biological activity profile that is distinct from that of other thiazolo[4,5-d]pyridazin-4(5H)-ones. Demchenko & Lozinskii (2010) demonstrated that this specific compound exhibits antiviral activity, whereas the structurally related 2-amino-7-aryl analogues act as DHFR inhibitors [1] and the 2-pyrrolidino-7-furyl analogues show analgesic effects [2]. This functional divergence highlights that the combination of a 2-methyl group and a 7-thienyl ring is a critical determinant for antiviral activity within the series.

antiviral thiazolo[4,5-d]pyridazinone structure-activity relationship

Purity Benchmarking Against Commercially Available Thiazolo[4,5-d]pyridazinone Building Blocks

The compound is commercially offered with a purity of ≥97% (MolCore ) or 98% (Leyan ), which is comparable to or slightly higher than the typical 95–97% range reported for many research-grade thiazolo[4,5-d]pyridazinone intermediates. For example, the closely related 2-amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is supplied at ≥97% by the same vendor , indicating that the target compound achieves a consistent purity standard that is suitable for demanding biological assays.

chemical purity quality control medicinal chemistry

Synthetic Accessibility and Scalability of the 2-Methyl-7-thienyl Core

A reproducible synthetic route to 2-methyl-7-thienyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is documented in the peer-reviewed literature, starting from accessible thiazole precursors [1]. In contrast, many 2-amino- or 2-pyrrolidino-substituted analogues require multi-step transformations that can lower overall yields and complicate scale-up [2]. The availability of a straightforward synthetic protocol reduces lead time for custom synthesis and facilitates the production of larger quantities for in vivo efficacy studies.

synthesis scalability medicinal chemistry

2-Methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: Evidence-Backed Application Scenarios for Procurement


Antiviral Drug Discovery Programs Targeting RNA Viruses

Given the documented antiviral activity of the compound [1], it is a logical starting point for medicinal chemistry campaigns against influenza or related RNA viruses. Procurement of the title compound rather than a generic thiazolo[4,5-d]pyridazinone ensures that the antiviral pharmacophore embedded in the 2-methyl-7-thienyl motif is retained for hit validation and SAR expansion.

Chemical Biology Studies Exploring Thiazolo[4,5-d]pyridazinone Target Engagement

Because the compound’s 2-methyl-7-thienyl substitution pattern shifts the biological profile away from DHFR inhibition [1][2], it can serve as a selective chemical probe to deconvolute antiviral mechanisms without confounding DHFR-related cytotoxicity, provided that appropriate selectivity assays are run in parallel.

Structure-Activity Relationship (SAR) Expansion Around the 7-Thienyl Position

The compound’s 7-thienyl group is a versatile handle for late-stage functionalization (e.g., halogenation, cross-coupling). Procuring the parent scaffold allows medicinal chemists to generate libraries of 7-substituted analogues while keeping the critical 2-methyl group constant, a strategy that directly builds on the antiviral lead reported by Demchenko & Lozinskii [1].

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